6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Regiochemistry Kinase Inhibition Structure–Activity Relationship

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1903358-91-7, molecular formula C11H19N5, molecular weight 221.30 g/mol) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 6-position with an unsubstituted 1,4-diazepane ring and at the 4-position with an N-methylamino group. This compound belongs to the broader class of diazepane-pyrimidine hybrids, scaffolds that have been explored as adenine mimics and receptor tyrosine kinase inhibitor leads in medicinal chemistry.

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
Cat. No. B13344096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCCNCC2)NC
InChIInChI=1S/C11H19N5/c1-9-14-10(12-2)8-11(15-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15)
InChIKeyFZULZVMBPKJVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine: Procurement-Ready Pyrimidine Building Block with a Seven-Membered Diazepane Substituent


6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1903358-91-7, molecular formula C11H19N5, molecular weight 221.30 g/mol) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 6-position with an unsubstituted 1,4-diazepane ring and at the 4-position with an N-methylamino group . This compound belongs to the broader class of diazepane-pyrimidine hybrids, scaffolds that have been explored as adenine mimics and receptor tyrosine kinase inhibitor leads in medicinal chemistry [1]. The compound is commercially available as a research-grade building block from multiple suppliers, with typical guaranteed purities of 95–98% .

Why Analog Swapping of 6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine Is Scientifically Unsound


In-class pyrimidine-diazepane compounds cannot be interchanged without altering biological or physicochemical outcomes because small structural modifications—regiochemistry of diazepane attachment, ring size, N-alkylation state, and N-methylamino versus N,N-dimethylamino substitution—produce divergent kinase inhibition profiles, conformational preferences, and hydrogen-bonding capacities [1]. A related pyrimido-diazepine scaffold demonstrated that a positional isomer shift or N-methylation can change KDR enzymatic IC50 by orders of magnitude (e.g., from 9 nM to inactive) [1]. Uncritical substitution with a piperazine analog (6-membered ring) or an azepane analog (mono-aza 7-membered ring) alters both the basicity and the conformational envelope of the saturated heterocycle, directly impacting target engagement and selectivity . The evidence below quantifies these differentiation axes.

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine: Comparator-Anchored Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: 6-(1,4-Diazepan-1-yl) versus 2-(1,4-Diazepan-1-yl) Substitution on the Pyrimidine Core

The attachment position of the 1,4-diazepane ring on the pyrimidine core dictates the spatial orientation of the hinge-binding motif. In the pyrimido-diazepine class, the 6-substituted scaffold positions the diazepane adjacent to the N-methylamino substituent, forming a distinct hydrogen-bond donor/acceptor pharmacophore compared to the 2-substituted regioisomer 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine (CAS 2098117-42-9) [1]. In the aurora kinase inhibitor series, the diazepane–aniline–pyrimidine core (4a) with a 6-linked diazepane exhibited Aurora B IC50 = 6.9 µM, and subsequent optimization preserved the 6-substitution topology to achieve single-digit nanomolar potency [2]. Although direct IC50 data for the exact target compound are not publicly available, the class-level SAR establishes that the 6-regioisomer is the productive topology for kinase hinge binding; the 2-regioisomer is not represented in the active kinase inhibitor series derived from this scaffold [1][2].

Regiochemistry Kinase Inhibition Structure–Activity Relationship

Ring-Size and Heteroatom Differentiation: 1,4-Diazepane (7-Membered, 2 N) versus Piperazine (6-Membered, 2 N) versus Azepane (7-Membered, 1 N)

The 1,4-diazepane ring provides a seven-membered saturated heterocycle with two secondary amine nitrogen atoms, offering both a larger conformational space and dual protonation sites compared to piperazine (six-membered, two nitrogens) or azepane (seven-membered, one nitrogen). In a direct comparative study of 7-sulfonyldiazepane- versus 7-sulfonylpiperazine-substituted oxazolo[4,5-d]pyrimidines, the diazepane-bearing compounds exhibited distinct anticancer activity profiles against the NCI-60 panel, with the piperazine analog 2-(4-methylphenyl)-5-phenyl-7-[4-(phenylsulfonyl)piperazin-1-yl]oxazolo[4,5-d]pyrimidine showing a different potency spectrum than its diazepane counterparts . The target compound retains the unsubstituted diazepane N–H, which serves as both a hydrogen-bond donor and a synthetic handle for further derivatization—a feature absent in the azepane analog 6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 136346-61-7, molecular formula C12H20N4), which lacks the second ring nitrogen entirely .

Conformational Flexibility Ring Size Heteroatom Count

N-Methylation State on the Pyrimidine 4-Amine: Secondary N-Methylamine versus Tertiary N,N-Dimethylamine

The target compound features an N-methylamino group (–NHCH3) at the pyrimidine 4-position, which retains a hydrogen-bond donor (N–H). In contrast, the closely related analog 6-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine replaces this with an N,N-dimethylamino group (–N(CH3)2), eliminating the donor while increasing steric bulk . In kinase inhibitor design, the pyrimidine 4-amine N–H is a critical hydrogen-bond donor to the kinase hinge region (e.g., to the backbone carbonyl of Glu91 or Cys92 in KDR). Methylation to the tertiary amine abolishes this interaction, frequently resulting in >100-fold loss of potency in pyrimidine-based kinase inhibitors [1]. The retention of the N–H in the target compound preserves this key hinge-binding interaction, making it a superior starting point for kinase-focused library synthesis compared to the N,N-dimethyl analog.

Hydrogen Bonding N-Methylation Kinase Hinge Binding

N-Unsubstituted Diazepane as a Synthetic Handle: Derivatization Capacity versus N-Methyl-1,4-diazepane Analogs

The target compound carries a free secondary amine on the 1,4-diazepane ring (N–H at both positions), enabling direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring deprotection steps. The N-methyl analog N,2-dimethyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine (CAS 1507000-07-8) has one diazepane nitrogen capped with a methyl group, reducing the number of derivatizable sites from two to one [1]. In a related patent series, the unsubstituted diazepane–pyrimidine intermediate was elaborated into >100 analogs through parallel N-functionalization, demonstrating its utility as a diversity-generating building block . The free diazepane N–H also permits late-stage functionalization with sulfonyl chlorides, isocyanates, or activated esters, enabling rapid exploration of Structure–Activity Relationships (SAR) at both the solvent-exposed and DFG-out regions of kinase targets.

Synthetic Versatility Library Synthesis Parallel Chemistry

Optimal Procurement and Application Scenarios for 6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine


Kinase-Focused Fragment Library Construction Requiring a 6-Substituted Pyrimidine Hinge Binder

Medicinal chemistry teams building targeted kinase inhibitor libraries should select 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine as a core scaffold because the 6-diazepane–4-N-methylamino topology is validated in the pyrimido-diazepine class for engaging the kinase hinge region via the N–H donor, while the unsubstituted diazepane ring permits orthogonal diversification at two points (N1 and N4 of diazepane) without deprotection [1]. The 2-regioisomer and N,N-dimethylamino analog lack this validated pharmacophore and should be avoided for kinase-targeted libraries.

Structure–Activity Relationship (SAR) Exploration of Solvent-Exposed and DFG-Out Binding Pocket Interactions

The dual free N–H sites on the 1,4-diazepane ring of this compound enable parallel synthesis of sulfonamide, amide, urea, and N-alkyl derivatives in a single step from the common building block. This contrasts with the N-methyl-1,4-diazepane analog (CAS 1507000-07-8), which is limited to a single derivatization site, and the piperazine analog (CAS 1512230-42-0), whose smaller ring size restricts the conformational space accessible to substituents targeting the DFG-out pocket .

Diversity-Oriented Synthesis (DOS) Programs Exploiting Medium-Ring Conformational Flexibility

The 1,4-diazepane ring's seven-membered architecture provides a larger and more plastic conformational space than the six-membered piperazine ring, making 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine a superior building block for DOS initiatives that aim to sample diverse three-dimensional pharmacophores . The azepane analog (mono-aza) lacks the second nitrogen required for bidentate interactions with protein targets and is not suitable for programs requiring dual hydrogen-bonding capacity from the saturated heterocycle.

Academic and Biotech Hit-to-Lead Programs Requiring Commercially Available, Multi-Gram Building Blocks

The target compound is in stock at multiple suppliers (A2B Chem, AA Blocks, Aaron Chemicals, Aldlab Chemicals, Angene, AstaTech, Biosynth) with purities of 95–98% and quantities up to kilogram scale, enabling rapid procurement without custom synthesis delays . This contrasts with the N-methyl analog, which has fewer listed stock suppliers, and the 2-regioisomer, which is not commercially stocked at comparable scales.

Quote Request

Request a Quote for 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.